molecular formula C13H8ClIN2O3 B11692378 4-chloro-N-(4-iodophenyl)-3-nitrobenzamide

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide

Cat. No.: B11692378
M. Wt: 402.57 g/mol
InChI Key: TVATUELKEKWHEJ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with chloro, iodo, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-iodophenyl)-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chloro or iodo groups.

    Reduction: Formation of 4-chloro-N-(4-iodophenyl)-3-aminobenzamide.

    Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific pathways in disease treatment.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-iodophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can facilitate binding to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-iodophenyl)benzamide
  • 4-chloro-N-(4-iodophenyl)-3-(morpholinosulfonyl)benzamide
  • 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide is unique due to the presence of both nitro and halogen substituents on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H8ClIN2O3

Molecular Weight

402.57 g/mol

IUPAC Name

4-chloro-N-(4-iodophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H8ClIN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18)

InChI Key

TVATUELKEKWHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I

Origin of Product

United States

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